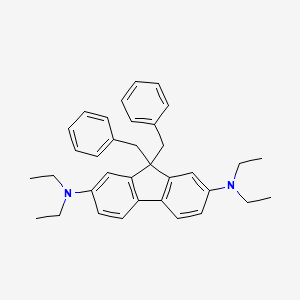
9,9-Dibenzyl-N~2~,N~2~,N~7~,N~7~-tetraethyl-9H-fluorene-2,7-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,9-Dibenzyl-N~2~,N~2~,N~7~,N~7~-tetraethyl-9H-fluorene-2,7-diamine is a complex organic compound characterized by its unique structure, which includes a fluorene core substituted with dibenzyl and tetraethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,9-Dibenzyl-N~2~,N~2~,N~7~,N~7~-tetraethyl-9H-fluorene-2,7-diamine typically involves multi-step organic reactions. One common method includes the alkylation of fluorene derivatives with benzyl and ethyl groups under controlled conditions. The reaction often requires the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the fluorene, followed by the addition of benzyl and ethyl halides .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~), leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH~4~), resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl positions, using reagents like sodium azide (NaN~3~) or thiols (RSH), leading to the formation of azides or thioethers.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: Pd/C, LiAlH4, hydrogen gas (H~2~).
Substitution: NaN3, RSH, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced amine derivatives.
Substitution: Azides, thioethers.
Scientific Research Applications
9,9-Dibenzyl-N~2~,N~2~,N~7~,N~7~-tetraethyl-9H-fluorene-2,7-diamine has several applications in scientific research:
Organic Electronics: Used as a hole transport material in organic light-emitting diodes (OLEDs) due to its excellent charge transport properties.
Materials Science: Employed in the synthesis of advanced polymers and materials with unique electronic and optical properties.
Biological Research: Investigated for its potential interactions with biological macromolecules, which could lead to new insights in drug design and development.
Industrial Applications: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 9,9-Dibenzyl-N~2~,N~2~,N~7~,N~7~-tetraethyl-9H-fluorene-2,7-diamine involves its interaction with molecular targets through its aromatic and amine functional groups. These interactions can influence electron transport and molecular recognition processes. The compound’s ability to donate and accept electrons makes it a valuable component in electronic devices and catalytic systems .
Comparison with Similar Compounds
9,9-Dimethyl-N,N-di(1-naphthyl)-N,N-diphenyl-9H-fluorene-2,7-diamine: Known for its use in OLEDs as a hole transport material.
Dibenzylaniline: A simpler analog with two benzyl groups attached to an aniline core, used in various organic synthesis applications.
Uniqueness: 9,9-Dibenzyl-N~2~,N~2~,N~7~,N~7~-tetraethyl-9H-fluorene-2,7-diamine stands out due to its tetraethyl substitution, which enhances its solubility and electronic properties compared to its analogs. This makes it particularly suitable for applications requiring high-performance materials with specific electronic characteristics.
Properties
CAS No. |
114482-26-7 |
|---|---|
Molecular Formula |
C35H40N2 |
Molecular Weight |
488.7 g/mol |
IUPAC Name |
9,9-dibenzyl-2-N,2-N,7-N,7-N-tetraethylfluorene-2,7-diamine |
InChI |
InChI=1S/C35H40N2/c1-5-36(6-2)29-19-21-31-32-22-20-30(37(7-3)8-4)24-34(32)35(33(31)23-29,25-27-15-11-9-12-16-27)26-28-17-13-10-14-18-28/h9-24H,5-8,25-26H2,1-4H3 |
InChI Key |
JQTMEOBXFIKEAT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C3=C(C2(CC4=CC=CC=C4)CC5=CC=CC=C5)C=C(C=C3)N(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,10-Bis[(oxiran-2-yl)methyl]-1,7-dioxa-4,10-diazacyclododecane](/img/structure/B14289950.png)
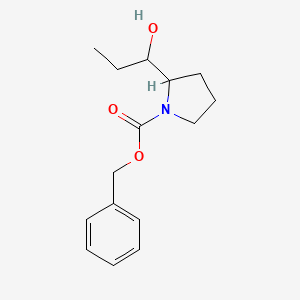
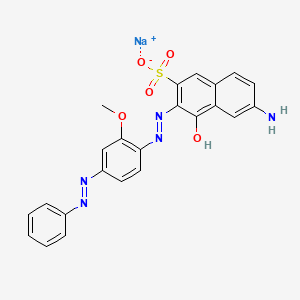
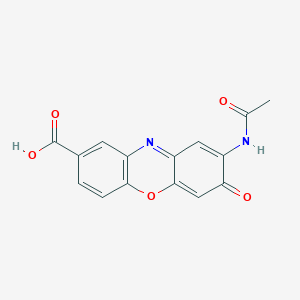
![Benzo[h]quinazolin-2(1H)-one, 4-(4-chlorophenyl)-3,4,5,6-tetrahydro-](/img/structure/B14289959.png)
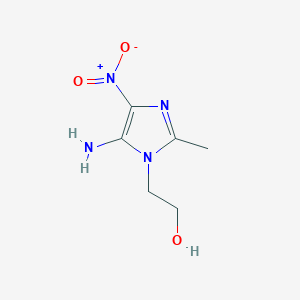
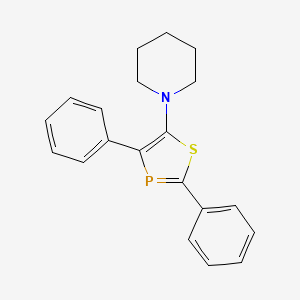
![1-Methyl-9-[(2,3,5,6-tetrafluorophenyl)methyl]-9H-beta-carboline](/img/structure/B14289987.png)

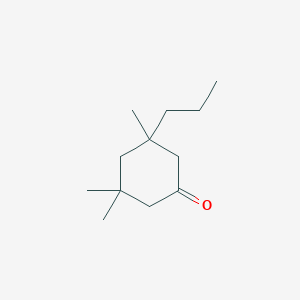
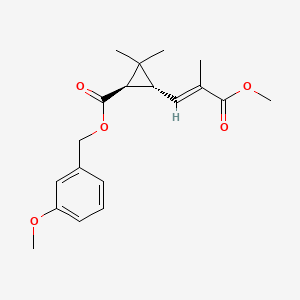
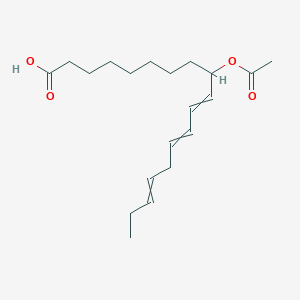
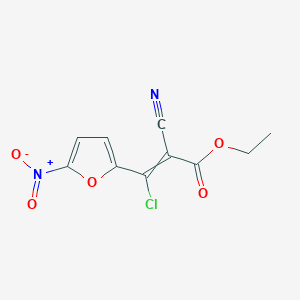
![{[3-Iodo-1-(4-methylphenyl)prop-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14290041.png)
